molecular formula C16H13ClN2OS B5707073 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

Cat. No. B5707073
M. Wt: 316.8 g/mol
InChI Key: FCEGYDMHSUAVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various signaling pathways, including insulin signaling, Wnt signaling, and cell cycle regulation. CHIR-99021 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

  • Molecular Docking and Quantum Chemical Calculations :

    • A study by Viji et al. (2020) focused on the molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. They used Density Functional Theory (DFT) for calculations and observed intramolecular charge transfer, providing insights into the molecular electrostatic potential and other molecular parameters (Viji et al., 2020).
  • Corrosion Inhibition Performances :

    • Kaya et al. (2016) investigated the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal. They employed DFT calculations and molecular dynamics simulations to study the interactions of these molecules with metal surfaces (Kaya et al., 2016).
  • Antimicrobial Agents :

    • Research by Sah et al. (2014) explored the antimicrobial activity of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives. They evaluated the antimicrobial effects against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
  • Antibacterial and Antifungal Activities :

    • A study by Kubba and Rahim (2018) on new two-amino-4-(4-chlorophenyl) thiazole derivatives revealed moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungal strains. They also conducted a computational study to calculate thermodynamic parameters (Kubba & Rahim, 2018).
  • Anticancer and Antimicrobial Applications :

    • The work by Katariya et al. (2021) synthesized novel compounds incorporating 1,3-oxazole and pyridyl-pyrazolines, showing promising anticancer and antimicrobial activities. Molecular docking studies supported the potential utilization of these compounds in overcoming microbial resistance (Katariya et al., 2021).

properties

IUPAC Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-19(13-6-8-14(20)9-7-13)16-18-15(10-21-16)11-2-4-12(17)5-3-11/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEGYDMHSUAVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

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